![molecular formula C13H16O4 B3374269 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid CAS No. 1018054-02-8](/img/structure/B3374269.png)
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid
Overview
Description
“4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid” is a chemical compound with the CAS Number: 1018054-02-8 . It has a molecular weight of 236.27 . The IUPAC name for this compound is the same as the given name . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid” is1S/C13H16O4/c14-13(15)4-1-3-10-5-6-11-12(9-10)17-8-2-7-16-11/h5-6,9H,1-4,7-8H2,(H,14,15)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid” has a molecular weight of 236.27 . The InChI code provides information about its molecular structure . It is stored at room temperature and is in the form of a powder .Scientific Research Applications
Chemical Synthesis
This compound can be used in various chemical synthesis processes . It has a molecular weight of 236.27 and a CAS Number of 1018054-02-8 . Its InChI Code is 1S/C13H16O4/c14-13 (15)4-1-3-10-5-6-11-12 (9-10)17-8-2-7-16-11/h5-6,9H,1-4,7-8H2, (H,14,15) .
Pharmacological Research
3,4-Dihydro-2H-1,5-benzodioxepin derivatives, which include “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid”, are interesting not only from synthetic and structural viewpoints, but also from a pharmacological perspective . They could potentially be used in the development of new drugs or therapies.
Biotransamination Reactions
Amine transaminases can be applied in the biotransamination of 3,4-dihydro-2 H -1,5-benzodioxepin-3-one . This suggests that “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid” could potentially be used in similar reactions, contributing to the development of new synthetic methods in organic chemistry.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)4-1-3-10-5-6-11-12(9-10)17-8-2-7-16-11/h5-6,9H,1-4,7-8H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHOORNILCTRKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCCC(=O)O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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